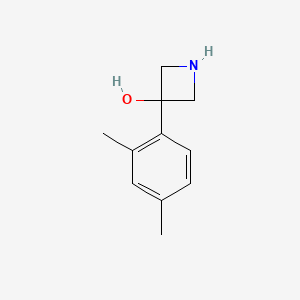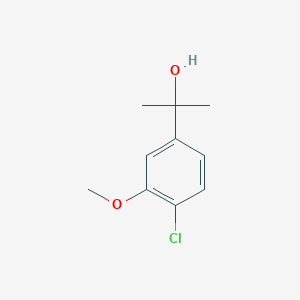
2-(4-Chloro-3-methoxyphenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-methoxyphenyl)propan-2-ol is an organic compound with a molecular structure that includes a chloro and methoxy group attached to a phenyl ring, along with a propan-2-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methoxyphenyl)propan-2-ol typically involves the reaction of 4-chloro-3-methoxybenzaldehyde with a suitable reagent to introduce the propan-2-ol group. One common method is the reduction of the corresponding ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method is efficient and scalable, allowing for the production of significant quantities of the compound. The reaction conditions are optimized to achieve maximum conversion and selectivity, often involving the use of palladium or platinum catalysts.
化学反応の分析
Types of Reactions
2-(4-Chloro-3-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(4-Chloro-3-methoxyphenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
作用機序
The mechanism by which 2-(4-Chloro-3-methoxyphenyl)propan-2-ol exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(4-Chloro-2-fluoro-3-methoxyphenyl)propan-2-ol: Similar structure but with a fluorine atom instead of a hydrogen atom.
2-(4-Methoxyphenyl)propan-2-ol: Lacks the chloro group, leading to different chemical properties and reactivity
Uniqueness
2-(4-Chloro-3-methoxyphenyl)propan-2-ol is unique due to the presence of both chloro and methoxy groups, which influence its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C10H13ClO2 |
|---|---|
分子量 |
200.66 g/mol |
IUPAC名 |
2-(4-chloro-3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13ClO2/c1-10(2,12)7-4-5-8(11)9(6-7)13-3/h4-6,12H,1-3H3 |
InChIキー |
KFWICWKJCMVGNQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=C(C=C1)Cl)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





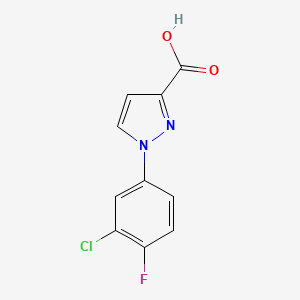
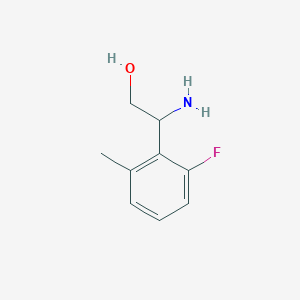

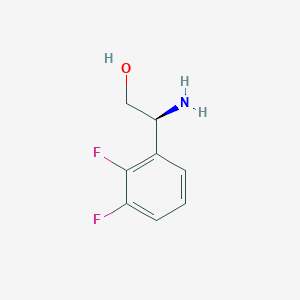
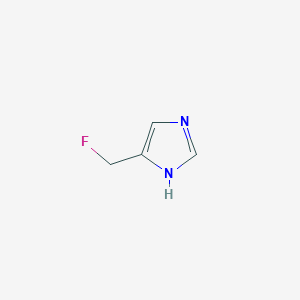


![8-Methyl-N-(prop-2-yn-1-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13614555.png)
![2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone](/img/structure/B13614568.png)
